molecular formula C24H22F3N7O2 B12618126 Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-

Cat. No.: B12618126
M. Wt: 497.5 g/mol
InChI Key: FOZNRRKUHWHZMS-UHFFFAOYSA-N
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Description

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Final coupling with the furan ring: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-thienyl-
  • Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-pyridyl-

Uniqueness

Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl- is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22F3N7O2

Molecular Weight

497.5 g/mol

IUPAC Name

[4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H22F3N7O2/c1-29-20-14-7-8-16(30-21(14)32-23(28)31-20)19-15(24(25,26)27)4-2-5-17(19)33-9-11-34(12-10-33)22(35)18-6-3-13-36-18/h2-8,13H,9-12H2,1H3,(H3,28,29,30,31,32)

InChI Key

FOZNRRKUHWHZMS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1C=CC(=N2)C3=C(C=CC=C3N4CCN(CC4)C(=O)C5=CC=CO5)C(F)(F)F)N

Origin of Product

United States

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